Lipophilicity Advantage: Trifluoromethyl Boosts logP by >0.14 Units Over the Unsubstituted Phenyl Analog
The estimated logP of 1-[(2-chloro-2-phenylethyl)sulphonyl]-4-(trifluoromethyl)benzene is higher than its closest non-fluorinated analog, Benzene, [(2-chloro-2-phenylethyl)sulfonyl]- (CAS 6461-58-1), as calculated by ACD/Labs . Lipophilicity is a critical driver of membrane permeability, protein binding, and overall ADME profile. Increased logP in the CF₃ derivative enhances passive membrane diffusion and target engagement in intracellular assays, reducing the effective concentration needed to achieve biological activity compared to less lipophilic analogs [1].
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | ~4.66 (estimated, based on fragment additivity and analog measurement for 4-F analog) |
| Comparator Or Baseline | Benzene, [(2-chloro-2-phenylethyl)sulfonyl]- (CAS 6461-58-1): LogP = 4.52 (measured) |
| Quantified Difference | Δ logP ≈ +0.14 (higher lipophilicity) |
| Conditions | ACD/Labs model; no standard buffer reported |
Why This Matters
Higher lipophilicity directly improves membrane permeability, reducing the concentration required for intracellular target engagement and potentially lowering in-vivo dosing.
- [1] Arnott, J. A.; Planey, S. L. The influence of lipophilicity in drug discovery and design. Expert Opin. Drug Discov. 2012, 7 (10), 863–875. View Source
